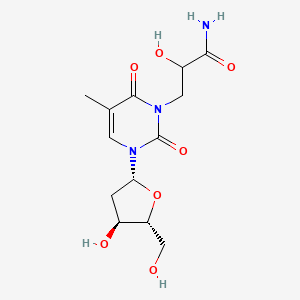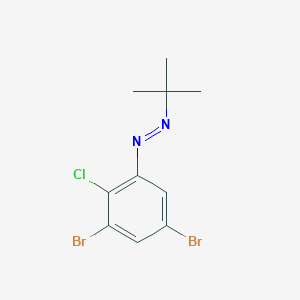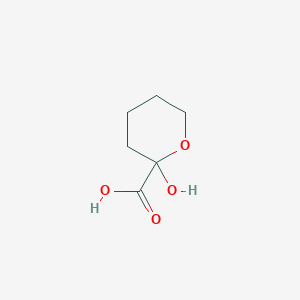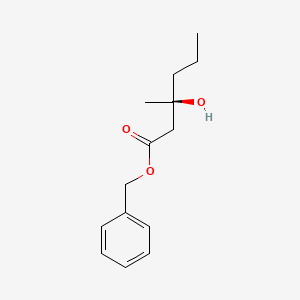
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine is a thymidine derivative with the molecular formula C13H19N3O7. This compound is characterized by the presence of an amino group, a hydroxyl group, and an oxo group attached to a propyl chain, which is further connected to the thymidine moiety. Thymidine itself is a nucleoside component of DNA, playing a crucial role in the replication and repair of genetic material.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine typically involves multi-step organic reactions. One common approach is the modification of thymidine through the introduction of the amino, hydroxyl, and oxo groups. This can be achieved through a series of protection and deprotection steps, followed by selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The specific conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
化学反应分析
Types of Reactions
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may result in a secondary alcohol.
科学研究应用
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying DNA replication and repair mechanisms.
Industry: It may be utilized in the development of new materials or as a reagent in various chemical processes.
作用机制
The mechanism of action of 3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine involves its incorporation into DNA, where it can interfere with the normal replication process. This can lead to the inhibition of DNA synthesis, making it a potential candidate for antiviral or anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
相似化合物的比较
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another thymidine derivative with similar structural features.
5-Fluorouracil: A thymidine analog used in cancer treatment.
Zidovudine: An antiviral drug that is also a thymidine analog.
Uniqueness
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine is unique due to its specific functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
826995-08-8 |
|---|---|
分子式 |
C13H19N3O7 |
分子量 |
329.31 g/mol |
IUPAC 名称 |
2-hydroxy-3-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanamide |
InChI |
InChI=1S/C13H19N3O7/c1-6-3-15(10-2-7(18)9(5-17)23-10)13(22)16(12(6)21)4-8(19)11(14)20/h3,7-10,17-19H,2,4-5H2,1H3,(H2,14,20)/t7-,8?,9+,10+/m0/s1 |
InChI 键 |
ZBXXLDDYOIALQB-NKSXPTFNSA-N |
手性 SMILES |
CC1=CN(C(=O)N(C1=O)CC(C(=O)N)O)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CC1=CN(C(=O)N(C1=O)CC(C(=O)N)O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)

![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)


![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)

![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)


![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)
